molecular formula C13H10N2O B11756227 7-Methylphenazin-1-ol

7-Methylphenazin-1-ol

Katalognummer: B11756227
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: CHFLVPPHJPKYEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Methylphenazin-1-ol, can be achieved through various methods. Some of the most general approaches include:

    Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.

    Beirut Method: This method involves the reductive cyclization of diphenylamines.

    Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.

    Pd-Catalyzed N-Arylation: This involves the use of palladium catalysts for N-arylation reactions.

    Multicomponent Approaches: These methods involve the combination of multiple reactants to form the phenazine scaffold.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methylphenazin-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.

Wissenschaftliche Forschungsanwendungen

7-Methylphenazin-1-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 7-Methylphenazin-1-ol involves its interaction with molecular targets and pathways within cells. It can act as an electron carrier, facilitating redox reactions that are crucial for cellular processes. The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, which can damage cellular components of pathogens .

Vergleich Mit ähnlichen Verbindungen

    Phenazine: The parent compound of 7-Methylphenazin-1-ol, known for its broad-spectrum biological activities.

    Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa, with antimicrobial properties.

    Phenazine-1-carboxylic Acid: Known for its activity against Mycobacterium tuberculosis.

Uniqueness of this compound: this compound is unique due to its specific methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its effectiveness in certain applications compared to other phenazine derivatives .

Eigenschaften

Molekularformel

C13H10N2O

Molekulargewicht

210.23 g/mol

IUPAC-Name

7-methylphenazin-1-ol

InChI

InChI=1S/C13H10N2O/c1-8-5-6-9-11(7-8)14-10-3-2-4-12(16)13(10)15-9/h2-7,16H,1H3

InChI-Schlüssel

CHFLVPPHJPKYEK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC3=C(C(=CC=C3)O)N=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.